molecular formula C12H12F2O4 B7991665 Ethyl 4,5-difluoro-3-ethoxybenzoylformate

Ethyl 4,5-difluoro-3-ethoxybenzoylformate

Cat. No.: B7991665
M. Wt: 258.22 g/mol
InChI Key: TWSSZDQXOFMAGA-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-3-ethoxybenzoylformate, also known as ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate, is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.2180864 g/mol . This compound is characterized by the presence of ethoxy and difluoro substituents on a benzoylformate backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-difluoro-3-ethoxybenzoylformate typically involves the reaction of 4,5-difluoro-3-ethoxybenzoyl chloride with ethyl oxalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances the reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-difluoro-3-ethoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,5-difluoro-3-ethoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-difluoro-3-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The ethoxy group can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Ethyl 4,5-difluoro-3-ethoxybenzoylformate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of ethoxy and difluoro substituents, which confer specific reactivity and binding characteristics that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-3-17-9-6-7(5-8(13)10(9)14)11(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSSZDQXOFMAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)C(=O)OCC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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